molecular formula C11H17NO2 B2953665 3-{[(2-Ethoxyethyl)amino]methyl}phenol CAS No. 1154558-79-8

3-{[(2-Ethoxyethyl)amino]methyl}phenol

Cat. No.: B2953665
CAS No.: 1154558-79-8
M. Wt: 195.262
InChI Key: HUOXIJZKDFBXQB-UHFFFAOYSA-N
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Description

3-{[(2-Ethoxyethyl)amino]methyl}phenol: is an organic compound with the molecular formula C11H17NO2. It is characterized by the presence of a phenol group substituted with an aminoethyl group and an ethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Ethoxyethyl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Condensation of 3-hydroxybenzaldehyde with 2-ethoxyethylamine in the presence of a suitable catalyst.

    Step 2: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as solvent extraction, distillation, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Ethoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated phenol derivatives.

Scientific Research Applications

3-{[(2-Ethoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2-Ethoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Ethoxyethyl)(ethyl)amino]methyl}phenol
  • 3-[(2-Ethoxyethyl)(methyl)amino]phenol

Comparison

Compared to its similar compounds, 3-{[(2-Ethoxyethyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the ethoxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications that its analogs may not be able to fulfill.

Properties

IUPAC Name

3-[(2-ethoxyethylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-7-6-12-9-10-4-3-5-11(13)8-10/h3-5,8,12-13H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOXIJZKDFBXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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